2-(Bromomethyl)-1,4-dichloro-3-methoxybenzene
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Overview
Description
2-(Bromomethyl)-1,4-dichloro-3-methoxybenzene is an organic compound with the molecular formula C8H7BrCl2O. This compound is characterized by the presence of a bromomethyl group, two chlorine atoms, and a methoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,4-dichloro-3-methoxybenzene typically involves the bromination of 1,4-dichloro-3-methoxybenzene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of automated systems and reactors with precise temperature and pressure controls is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,4-dichloro-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
2-(Bromomethyl)-1,4-dichloro-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,4-dichloro-3-methoxybenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The compound’s effects are mediated through its ability to modify proteins and enzymes, thereby altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-1,3-dichlorobenzene
- 2-(Bromomethyl)-4-chloro-3-methoxybenzene
- 2-(Bromomethyl)-1,4-dichlorobenzene
Uniqueness
2-(Bromomethyl)-1,4-dichloro-3-methoxybenzene is unique due to the presence of both bromomethyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C8H7BrCl2O |
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Molecular Weight |
269.95 g/mol |
IUPAC Name |
2-(bromomethyl)-1,4-dichloro-3-methoxybenzene |
InChI |
InChI=1S/C8H7BrCl2O/c1-12-8-5(4-9)6(10)2-3-7(8)11/h2-3H,4H2,1H3 |
InChI Key |
YYALTFLNGUSXBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1CBr)Cl)Cl |
Origin of Product |
United States |
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